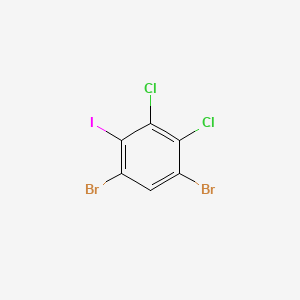

1,5-二溴-2,3-二氯-4-碘苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,6-Dibromo-2,3-dichloroiodobenzene” is a chemical compound . It contains a total of 12 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of “4,6-Dibromo-2,3-dichloroiodobenzene” includes a six-membered ring and multiple bonds . Detailed structural analysis would require more specific data or computational chemistry methods.Chemical Reactions Analysis

While specific reactions involving “4,6-Dibromo-2,3-dichloroiodobenzene” are not detailed in the available literature, compounds with similar structures are often involved in halogenation reactions .科学研究应用

对映体分离

该化合物已用于在基于多糖的手性固定相上对5,5'-二溴-2,2'-二氯-3-硒代-4,4'-联吡啶进行对映体分离 . 该过程探索了液相色谱中的硫族元素键 .

羰基官能团的活化

1,3-二溴-5,5-二甲基海因,一种相关化合物,已被用作羰基官能团活化的前催化剂 . 这对大量工业规模的缩合反应至关重要 .

共轭噻吩寡聚体的合成

该化合物在Pd催化的 Stille偶联中用于制备共轭噻吩寡聚体或共寡聚体 .

克服耐药细菌感染的治疗方法

该化合物已用于一步体内代谢标记,作为克服耐药细菌感染的治疗方法 .

对草莓灰霉病的抑制作用

该化合物对由B. cinerea 引起的草莓灰霉病表现出抑制作用。

对于4,6-二溴-2,3-二氯碘苯:

抗癌治疗的潜力

该化合物已被确定为具有抗癌治疗潜力的物质 . 在对300种天然化合物进行筛选时,发现它具有抗肿瘤活性 .

用于有机太阳能电池的共轭聚合物的合成

作用机制

Mode of Action

Halogenated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with biological macromolecules, altering their function .

Biochemical Pathways

Halogenated compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and enzymatic activity, due to their reactivity with biological macromolecules .

Pharmacokinetics

Their metabolism often involves enzymatic reactions that aim to increase their polarity for easier excretion .

Result of Action

The reactivity of halogenated compounds with biological macromolecules can lead to various cellular responses, including altered protein function, dna damage, and potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-dibromo-2,3-dichloro-4-iodobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, the compound’s lipophilic nature means that its bioavailability and action can be influenced by the lipid content of the environment .

属性

IUPAC Name |

1,5-dibromo-2,3-dichloro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2Cl2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYVVDBWSTZHLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2Cl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)

![D-[2-13C]xylose](/img/structure/B584055.png)

![D-[5-13C]Xylose](/img/structure/B584065.png)

![L-[5-13C]xylose](/img/structure/B584066.png)

![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)